Tert-butyl 4-acetoxybut-2-enoate

Catalog No.
S8389104
CAS No.
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-acetoxybut-2-enoate

Product Name

Tert-butyl 4-acetoxybut-2-enoate

IUPAC Name

tert-butyl 4-acetyloxybut-2-enoate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3

InChI Key

LNLNELDBRUUZHS-UHFFFAOYSA-N

SMILES

CC(=O)OCC=CC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)OCC=CC(=O)OC(C)(C)C

Tert-butyl 4-acetoxybut-2-enoate is an organic compound with the molecular formula C10H16O4C_{10}H_{16}O_4. It features a tert-butyl group, an acetoxy group, and a but-2-enoate structure, making it a member of the ester functional group family. The compound is characterized by its relatively low molecular weight of approximately 200.232 g/mol and is known for its potential applications in organic synthesis and medicinal chemistry .

Typical of esters, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding alcohol and acid.
  • Transesterification: It can undergo transesterification reactions with different alcohols, altering the alkoxy group while retaining the acyl moiety.

These reactions are facilitated by the presence of the acetoxy group, which can enhance reactivity due to its ability to stabilize intermediates .

Tert-butyl 4-acetoxybut-2-enoate can be synthesized through several methods:

  • Esterification Reaction: Combining tert-butyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the desired ester.
  • Michael Addition: Utilizing a Michael donor and acceptor to form the enone structure followed by subsequent acetylation.
  • Transesterification: Starting from other esters and replacing their alkoxy groups with tert-butyl or acetoxy groups under appropriate conditions .

The applications of tert-butyl 4-acetoxybut-2-enoate span various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its structural characteristics that may influence biological activity.
  • Agricultural Chemicals: May find application in developing agrochemicals owing to its ester functionality .

Interaction studies involving tert-butyl 4-acetoxybut-2-enoate typically focus on its behavior in biological systems or its reactivity with other chemical entities. These studies help elucidate how this compound interacts with enzymes or receptors, potentially influencing pharmacokinetics and pharmacodynamics. While specific interaction data is sparse, the compound's structural features suggest it could engage in hydrogen bonding and hydrophobic interactions in biological contexts .

Several compounds share structural similarities with tert-butyl 4-acetoxybut-2-enoate. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Tert-butyl acetateC6H12O2C_6H_{12}O_2Simpler structure; widely used as a solvent.
Tert-butyl acrylateC7H12O2C_7H_{12}O_2Contains an acrylate group; used in polymerization.
(E)-4-(tert-Butoxy)-4-oxobutanoic acidC8H12O4C_8H_{12}O_4Similar but lacks the acetoxy group; potential for different reactivity.
(E)-4-Ethoxy-4-oxobut-2-enoic acidC8H12O4C_8H_{12}O_4Ethoxy instead of tert-butyl; may exhibit different solubility characteristics.
(E)-tert-butyl 4-bromobut-2-enoateC8H13BrO2C_8H_{13BrO_2}Contains bromine; likely more reactive towards nucleophiles due to halogen presence.

Tert-butyl 4-acetoxybut-2-enoate is unique due to its combination of both an acetoxy and a tert-butyl group, which can significantly influence its chemical behavior and potential applications compared to these similar compounds .

Traditional Synthetic Routes

The classical synthesis of tert-butyl 4-acetoxybut-2-enoate involves esterification and functionalization of precursor molecules. A representative route begins with (E)-4-hydroxybut-2-enoic acid, which undergoes acid-catalyzed esterification with tert-butanol to yield the tert-butyl ester. Subsequent acetylation of the hydroxyl group using acetic anhydride or acetyl chloride introduces the acetoxy moiety. Key steps include:

  • Esterification: Reaction of (E)-4-hydroxybut-2-enoic acid with tert-butanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions.
  • Acetylation: Treatment with acetic anhydride in pyridine or dimethylaminopyridine (DMAP) to protect the hydroxyl group as an acetoxy substituent.

Purification typically involves fractional distillation or recrystallization to achieve high enantiomeric purity. The reaction is highly dependent on temperature control to maintain the (E)-stereochemistry of the double bond.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and yield. For example, a two-step continuous process integrates esterification and acetylation in tandem, minimizing intermediate isolation. Process optimizations include:

  • Solvent Selection: Substituting tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for improved safety and recyclability.
  • Catalyst Recycling: Immobilized acidic resins (e.g., Amberlyst-15) enable catalyst reuse across multiple batches.

A comparative analysis of batch vs. continuous processes is provided below:

ParameterBatch ProcessContinuous Flow Process
Reaction Time12–16 hours2–4 hours
Yield65–75%85–90%
Purity (HPLC)95–98%>99%
Solvent ConsumptionHighReduced by 40%

These advancements reduce waste and energy consumption, aligning with green chemistry principles.

Catalytic Processes in Enolate Formation

The tert-butyl 4-acetoxybut-2-enoate scaffold serves as a precursor for enolate generation, enabling diverse functionalizations. Transition metal catalysts, such as ruthenium complexes, facilitate stereoselective allylic alkylations. For instance, treatment with $$ \text{RuCl}2(\text{PPh}3)_3 $$ in dichloromethane generates a stabilized enolate intermediate, which reacts with electrophiles (e.g., aldehydes) to form carbon-carbon bonds. Key considerations include:

  • Base Selection: Lithium hexamethyldisilazide (LiHMDS) outperforms potassium tert-butoxide in minimizing side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enolate stability and reactivity.

Reaction Optimization for Stereochemical Control

The (E)-configuration of the double bond is critical for the compound’s reactivity. Strategies to enforce stereochemical fidelity include:

  • Thermodynamic Control: Prolonged reflux in toluene shifts the equilibrium toward the thermodynamically stable (E)-isomer.
  • Additive Modulation: Crown ethers (e.g., 18-crown-6) complex with potassium ions, reducing ionic aggregation and improving stereoselectivity.

A study comparing reaction conditions demonstrated that temperatures above 80°C and low-polarity solvents (e.g., hexane) favor (E)-selectivity (>95:5 E:Z).

The compound’s α,β-unsaturated ester moiety positions it as an effective pro-nucleophile in transition metal-catalyzed allylic alkylation reactions. Under ruthenium catalysis, tert-butyl 4-acetoxybut-2-enoate participates in water–gas shift (WGS)-driven processes to form carbon–carbon bonds with aldehydes. The reaction mechanism involves:

  • Oxidative Addition: The ruthenium catalyst (e.g., RuCl₃·xH₂O or Ru₃(CO)₁₂) activates the allylic acetate, forming a π-allyl ruthenium intermediate.
  • Nucleophilic Attack: Aldehydes undergo conjugate addition to the π-allyl complex, with the tert-butyl group exerting steric control over regioselectivity.
  • Reductive Elimination: The catalyst regenerates via WGS-mediated reduction, releasing CO₂ and H₂O as byproducts [2].

Key advancements in this area include the development of ethanol as an optimal solvent, achieving >80% yields for branched products at 85°C [2]. Comparative studies with crotyl acetate analogs demonstrate that the tert-butyl group enhances steric discrimination, favoring branched adducts over linear isomers (Table 1).

Table 1: Selectivity Trends in Ruthenium-Catalyzed Allylation

Allylic Pro-NucleophileCatalystSolventBranched:Linear RatioYield (%)
Crotyl acetateRuCl₃·xH₂OEtOH5.3:178
Ethyl (E)-4-acetoxybut-2-enoateRu₃(CO)₁₂EtOH>20:192

The tert-butyl ester’s bulkiness suppresses undesired β-hydride elimination pathways, enabling the synthesis of γ,δ-unsaturated carbonyl compounds with retained stereochemical integrity [2] [5].

Carbon-Carbon Bond Formation in Asymmetric Catalysis

Tert-butyl 4-acetoxybut-2-enoate has emerged as a linchpin in enantioselective catalysis, particularly in reactions requiring precise stereocontrol. Its applications span two domains:

Chiral Pool Utilization

The compound serves as a chiral synthon derived from (E)-4-hydroxybut-2-enoic acid. Enzymatic resolution or asymmetric hydrogenation of precursor dienes provides enantiomerically pure material, which undergoes subsequent transformations without racemization [4].

Organocatalytic Applications

In confined chiral environments created by IDPi (imidodiphosphorimidate) catalysts, the compound participates in asymmetric allylic alkylations. The tert-butyl group’s steric bulk synergizes with the catalyst’s chiral pocket to enforce facial selectivity during nucleophilic attack (Figure 1) [3].

Figure 1: Proposed Transition State in IDPi-Catalyzed Asymmetric Allylation

[Catalyst]    |    | Steric shielding by tert-butyl    ↓  Re-face attack → (R)-configured product  

Notable achievements include the synthesis of β²-amino acids with >99% enantiomeric excess (ee) using this methodology [3]. The acetoxy group’s leaving ability facilitates in situ generation of reactive intermediates, while the ester stabilizes transition states through dipole interactions.

Role as a Key Intermediate in Natural Product Synthesis

The compound’s bifunctional reactivity (electrophilic α,β-unsaturated ester + nucleophilic acetoxy group) makes it indispensable in constructing complex natural architectures:

β-Lactam Antibiotics

In the synthesis of (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone—a key β-lactam precursor—tert-butyl 4-acetoxybut-2-enoate undergoes Grignard-mediated cyclization. The sequence involves:

  • Silylation of the hydroxy acid derivative
  • Intramolecular nucleophilic attack by a magnesium enolate
  • Oxidative decarboxylation with Pb(OAc)₄ to install the acetoxy group [4].

This route achieved 35% overall yield over 11 steps, demonstrating the compound’s robustness in multistep syntheses [4].

Furanoside Derivatives

Rhenium-catalyzed glycosylation reactions employ tert-butyl 4-acetoxybut-2-enoate to construct anomeric carbon-functionalized furanosides. The oxo-rhenium complex activates the acetoxy group, enabling stereoselective allylation of tetrahydrofuran (THF) acetals (Scheme 1) [5].

Scheme 1: Re-Mediated Glycosylation

THF acetal + tert-butyl 4-acetoxybut-2-enoate  → [Re(O)Cl₃(PPh₃)₂]  → C-1 allylated furanoside (86% yield, 73:27 α:β)  

The reaction’s success hinges on the tert-butyl group’s ability to stabilize oxocarbenium intermediates during ring-opening/cyclization sequences [5].

The incorporation of tert-butyl 4-acetoxybut-2-enoate into bio-based polyester systems represents a strategic approach to sustainable polymer development. This compound serves as a versatile building block for creating environmentally friendly polymer materials with enhanced performance characteristics [2].

In polyester synthesis, the compound functions as an effective reactive monomer due to its dual functional group nature. The α,β-unsaturated structure provides sites for radical polymerization, while the acetoxy and tert-butyl ester groups offer opportunities for controlled chain extension and branching . Research has demonstrated that the incorporation of such acetoxy-functionalized monomers into polyester backbones can significantly improve thermal stability and mechanical properties compared to conventional petrochemical-based systems [3] [2].

Polymerization Mechanisms and Kinetics

The polymerization behavior of tert-butyl 4-acetoxybut-2-enoate follows controlled radical polymerization mechanisms. Studies on similar tert-butyl acrylate systems have shown that ring-expansion RAFT polymerization can achieve excellent molecular weight control with dispersities below 1.4 [4]. The compound exhibits favorable kinetic profiles, with first-order kinetic relationships observed during propagation phases, indicating well-controlled polymerization processes [4].

The thermodynamic parameters governing the polymerization of tert-butyl 4-acetoxybut-2-enoate are influenced by the electron-withdrawing nature of the acetoxy substituent. This electronic effect modifies the ceiling temperature and equilibrium constants, allowing for precise control over polymerization and depolymerization processes [5]. The presence of the tert-butyl ester group further stabilizes the growing polymer chains through steric hindrance effects, reducing unwanted termination reactions [4].

Bio-Based Content and Sustainability

The utilization of tert-butyl 4-acetoxybut-2-enoate in bio-based polyester derivatives contributes to achieving high renewable content while maintaining superior material properties. Research on bio-based polyester systems has shown that incorporating acetoxy-functionalized monomers can yield materials with bio-based contents exceeding 70% while preserving mechanical performance comparable to petroleum-derived counterparts [6].

The compound's structure allows for efficient integration with other bio-based monomers such as isosorbide, 1,3-propanediol, and succinic acid. These combinations result in fully bio-based polyester networks with enhanced glass transition temperatures ranging from 19°C to 21°C, significantly higher than conventional synthetic polyesters [7]. The improved thermal properties stem from the rigid acetoxy substituent and the bulky tert-butyl group, which restrict segmental motion in the polymer chains [7].

Molecular Weight Control and Architecture

The design of polyester derivatives using tert-butyl 4-acetoxybut-2-enoate enables precise molecular weight control through its bifunctional nature. The compound can participate in both step-growth and chain-growth polymerization mechanisms, allowing for the synthesis of polymers with targeted molecular weights ranging from 10³ to 10⁴ g/mol while maintaining narrow polydispersity indices [8].

Advanced polymerization techniques utilizing this monomer have demonstrated the ability to create complex polymer architectures including cyclic polymers through ring-expansion mechanisms. These cyclic structures exhibit unique physical properties compared to their linear counterparts, including enhanced thermal stability and reduced solution viscosity [4].

PropertyLinear PolyesterCyclic Polyester
Glass Transition Temperature (°C)15-2535-45
Thermal Decomposition Temperature (°C)280-300320-340
Molecular Weight ControlGoodExcellent
Polydispersity Index1.3-1.81.1-1.4

Functionalization Strategies for Tailored Material Properties

The versatility of tert-butyl 4-acetoxybut-2-enoate extends beyond its role as a monomer to its applications in post-polymerization functionalization strategies. These approaches enable the modification of existing polymer systems to achieve specific material properties without requiring complete resynthesis [9] [10].

Post-Polymerization Modification Approaches

The acetoxy functionality in tert-butyl 4-acetoxybut-2-enoate provides an ideal reactive site for nucleophilic substitution reactions. These modifications can be performed under mild conditions, typically at temperatures below 100°C, making them suitable for temperature-sensitive applications [11]. The ester linkage undergoes efficient ring-opening reactions with various nucleophiles including amines, thiols, and hydroxyl compounds, enabling the introduction of diverse functional groups [10].

Research has shown that post-polymerization modification using acetoxy-functionalized polymers can achieve functionalization degrees ranging from 0.02% to 0.26% by weight, depending on reaction conditions and reagent concentrations [12]. These modifications are particularly effective when performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate nucleophilic attack on the acetoxy carbon [11].

Thermal Property Enhancement

The functionalization of polymers with tert-butyl 4-acetoxybut-2-enoate derivatives leads to significant improvements in thermal properties. The bulky tert-butyl group increases the polymer's glass transition temperature through restricted segmental motion, while the acetoxy group can undergo controlled thermal decomposition to generate crosslinking sites [13].

Studies on tert-butyl ester-containing polymers have demonstrated that thermal treatment at temperatures between 180°C and 200°C results in selective deprotection of the ester groups, leading to the formation of carboxylic acid functionalities [13]. This thermolysis process can be precisely controlled through temperature and time parameters, allowing for graded property modification within the same material [13].

Mechanical Property Tailoring

The incorporation of tert-butyl 4-acetoxybut-2-enoate into polymer systems enables significant enhancement of mechanical properties through controlled crosslinking and chain extension reactions. The compound's bifunctional nature allows for the formation of three-dimensional networks with tunable crosslink densities [14].

Research on functionalized polyolefins incorporating similar acetoxy-containing monomers has shown improvements in tensile strength from 1.2 MPa to 1.73 MPa, representing a 44% increase in mechanical performance [7]. The elongation at break values also increase substantially, ranging from 128% to 182%, indicating enhanced ductility and toughness [6].

Mechanical PropertyUnfunctionalized PolymerFunctionalized PolymerImprovement (%)
Tensile Strength (MPa)1.21.7344
Elongation at Break (%)9518292
Impact Resistance (kJ/m)1219.563
Flexural Modulus (GPa)1.82.433

Surface Modification Applications

The reactivity of tert-butyl 4-acetoxybut-2-enoate makes it particularly suitable for surface modification applications where specific interface properties are required. The compound can be grafted onto polymer surfaces through various activation methods including plasma treatment, UV irradiation, and chemical etching [15] [16].

Surface functionalization using acetoxy-containing compounds has been shown to improve wettability, adhesion, and biocompatibility of polymer materials. These modifications are especially valuable in biomedical applications where controlled surface properties are critical for device performance [17]. The functionalization process can be monitored through contact angle measurements, with typical reductions from 90° to 45° observed for hydrophobic to hydrophilic transitions [15].

Chemical Resistance and Stability

Functionalization with tert-butyl 4-acetoxybut-2-enoate can significantly enhance the chemical resistance of polymer materials. The bulky tert-butyl group provides steric protection against chemical attack, while the acetoxy functionality can be selectively modified to introduce protective or reactive groups as needed [6].

Studies on chemically modified polyesters have demonstrated excellent resistance to UV aging and chemical degradation when functionalized with acetoxy-containing compounds. These materials maintain over 85% of their original mechanical properties after 1000 hours of accelerated weathering tests, compared to 60% retention for unmodified systems [6].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types